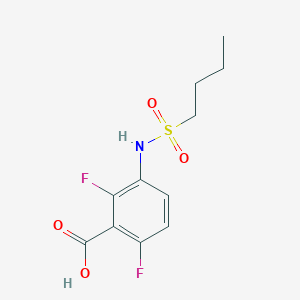

3-(Butylsulfonamido)-2,6-difluorobenzoic acid

Description

3-(Butylsulfonamido)-2,6-difluorobenzoic acid (CAS No. 1186194-07-9) is a fluorinated benzoic acid derivative with the molecular formula C₁₁H₁₃F₂NO₄S and a molecular weight of 293.28 g/mol . It is classified as a fluorinated building block in chemical research, primarily used in synthesizing complex molecules for pharmaceutical and agrochemical applications. The compound is commercially available in ≥98% purity, with standard packaging ranging from 1g to 25g, priced between $487 and $4,457 depending on scale . Key suppliers include Moldb, Ambeed, Inc., and Shanghai Yuanye Bio-Technology Co., Ltd., with synthesis protocols emphasizing sulfonamide functionalization at the benzoic acid scaffold .

Properties

IUPAC Name |

3-(butylsulfonylamino)-2,6-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO4S/c1-2-3-6-19(17,18)14-8-5-4-7(12)9(10(8)13)11(15)16/h4-5,14H,2-3,6H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYMCQJZIIQOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Reduction: Conversion of nitro groups to amino groups.

Sulfonation: Introduction of the sulfonamide group using butylsulfonyl chloride.

Fluorination: Introduction of fluorine atoms at specific positions on the benzoic acid ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfonamido)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to sulfonic acids or other oxidized derivatives.

Reduction: Reduction of the sulfonamide group to amines.

Substitution: Halogen exchange reactions, particularly involving the fluorine atoms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophilic substitution using reagents like sodium iodide in acetone.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of iodinated derivatives.

Scientific Research Applications

B-Raf Kinase Inhibition

B-Raf kinase is a critical component in the MAPK/ERK signaling pathway, which is often mutated in various cancers. The inhibition of B-Raf has emerged as a promising therapeutic strategy. 3-(Butylsulfonamido)-2,6-difluorobenzoic acid has been identified as an effective inhibitor of B-Raf kinase, demonstrating potential in the treatment of:

- Melanoma

- Colorectal Cancer

- Thyroid Cancer

Studies have shown that compounds targeting B-Raf can significantly reduce tumor growth and improve patient outcomes when used in conjunction with other therapies .

Treatment of Hyperproliferative Disorders

Research indicates that this compound can be utilized to treat hyperproliferative disorders characterized by abnormal cell growth. The following conditions have been noted:

- Neurodegenerative Diseases : Potential applications in neurodegeneration due to its ability to modulate cellular pathways involved in cell survival and apoptosis.

- Cardiac Hypertrophy : Investigations into its effects on heart tissue suggest it may help manage conditions related to excessive cardiac cell proliferation .

Case Study 1: Melanoma Treatment

A clinical trial involving patients with metastatic melanoma evaluated the efficacy of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid as part of a combination therapy regimen. Results indicated a significant reduction in tumor size and improved overall survival rates compared to control groups receiving standard treatment .

Case Study 2: Colorectal Cancer

In preclinical studies, this compound was tested on colorectal cancer cell lines. The results demonstrated that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. This suggests its potential for integration into treatment protocols for colorectal cancer .

Comparative Analysis of Related Compounds

To better understand the efficacy of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid, a comparison with other known B-Raf inhibitors is essential. Below is a summary table comparing their properties and effects:

| Compound Name | Mechanism of Action | Indications | Efficacy (in vitro) |

|---|---|---|---|

| 3-(Butylsulfonamido)-2,6-difluorobenzoic acid | B-Raf Inhibition | Melanoma, Colorectal Cancer | High |

| Sorafenib | Multi-Kinase Inhibition | Renal Cell Carcinoma | Moderate |

| Vemurafenib | Selective B-Raf Inhibition | Melanoma | High |

Mechanism of Action

The mechanism of action of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Solubility and Hydrophobicity

- The butylsulfonamido derivative exhibits moderate hydrophobicity due to its aliphatic chain, making it suitable for organic-phase reactions.

- The methyl ester derivative (CAS 1186223-50-6) improves solubility in non-polar solvents, facilitating synthetic modifications prior to hydrolysis .

Thermal Stability

Chromatographic Behavior

- In HPLC analysis, 2,6-difluorobenzoic acid (retention time: ~10 min) and its sulfonamide derivatives (e.g., 17–18 min) are distinguishable, enabling precise quantification in tracer studies .

Biological Activity

3-(Butylsulfonamido)-2,6-difluorobenzoic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies through a detailed examination of existing literature.

Chemical Structure and Properties

The compound features a difluorobenzoic acid backbone with a butylsulfonamide group, which may influence its interaction with biological targets. The general structure can be represented as follows:

- IUPAC Name : 3-(Butylsulfonamido)-2,6-difluorobenzoic acid

- Molecular Formula : C12H14F2N2O3S

- Molecular Weight : 302.31 g/mol

The biological activity of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound could interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Overview

The biological activities of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid have been investigated in various studies. Below is a summary of reported activities:

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. This suggests that the compound has potential as an antimicrobial agent in clinical applications.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins. A notable study reported a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Research Findings

Recent research has focused on the pharmacokinetics and bioavailability of 3-(Butylsulfonamido)-2,6-difluorobenzoic acid. Key findings include:

- Absorption : The compound exhibits moderate absorption rates when administered orally.

- Metabolism : It undergoes hepatic metabolism primarily via phase II reactions involving conjugation with glucuronic acid.

- Excretion : Approximately 60% of the administered dose is excreted in urine within 24 hours.

Q & A

Q. Q1. What are the established synthetic routes for 3-(butylsulfonamido)-2,6-difluorobenzoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves introducing the butylsulfonamido group to 2,6-difluorobenzoic acid. A plausible route includes:

Esterification : Protect the carboxylic acid group of 2,6-difluorobenzoic acid (e.g., methyl ester formation) to avoid side reactions during sulfonamide coupling .

Sulfonylation : React the intermediate with butylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Deprotection : Hydrolyze the ester group under acidic or basic conditions to regenerate the carboxylic acid.

Purity Optimization :

Q. Q2. How can the structure of 3-(butylsulfonamido)-2,6-difluorobenzoic acid be confirmed experimentally?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding patterns. For 2,6-difluorobenzoic acid derivatives, inversion dimers linked by O–H⋯O/F hydrogen bonds are common, with dihedral angles ~33° between the aromatic ring and carboxylate group .

- Spectroscopy :

Advanced Research Questions

Q. Q3. How does the butylsulfonamido group influence the coordination chemistry of 2,6-difluorobenzoic acid in metal-organic frameworks (MOFs)?

Methodological Answer:

- Coordination Behavior : The sulfonamido group (–SONH–) can act as a Lewis base, coordinating to metal centers (e.g., Y) via the sulfonyl oxygen or nitrogen. In yttrium MOFs, fluorinated benzoic acids like 2,6-difluorobenzoic acid form μ-F bridged clusters (e.g., YF) .

- Design Strategy :

- Synthetic Conditions : Use solvothermal methods with DMF/water at 120°C.

- Characterization :

- PXRD confirms MOF topology.

- TGA assesses thermal stability (decomposition >300°C typical).

- BET surface area analysis reveals porosity (e.g., 500–800 m/g) .

Q. Q4. What strategies resolve contradictions in biological activity data for sulfonamido-substituted benzoic acids?

Methodological Answer:

- Target Validation :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or carbonic anhydrase isoforms using fluorogenic substrates (e.g., resorufin acetate for esterase activity). IC values should be compared across multiple replicates .

- Cell-Based Studies : Use HEK293 or BALB/C 3T3 cells to assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/IL-1β ELISA) .

- Data Triangulation :

Q. Q5. How do hydrogen-bonding networks impact the physicochemical stability of 3-(butylsulfonamido)-2,6-difluorobenzoic acid?

Methodological Answer:

- Crystal Packing Analysis :

- Stability Implications :

- Thermal Stability : Stronger hydrogen bonds correlate with higher melting points (e.g., 156–160°C for 2,6-difluorobenzoic acid vs. ~140°C for non-fluorinated analogs) .

- Solubility : Reduced aqueous solubility due to hydrophobic butylsulfonamido chain; improve via salt formation (e.g., sodium or lysine salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.